![molecular formula C17H14FN3OS B2758335 3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one CAS No. 478032-73-4](/img/structure/B2758335.png)
3-{[(4-fluorophenyl)sulfanyl]methyl}-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. Therefore, a detailed synthesis analysis cannot be provided at this time .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not mentioned in the search results. Therefore, a detailed chemical reactions analysis cannot be provided at this time .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. Therefore, a detailed analysis of its physical and chemical properties cannot be provided at this time .Applications De Recherche Scientifique
Synthesis and Structural Analysis : A derivative of the compound was synthesized and analyzed for its structure and properties. This included Raman analysis, crystal structure determination, and Hirshfeld surface analysis. The process involved a sulphur arylation reaction, and the compound exhibited interesting structural characteristics like a monoclinic system and specific unit parameters (Geesi et al., 2020).
Antibacterial Evaluation : Another study focused on the antibacterial properties of a similar derivative. It was synthesized using the S-arylation method and then assessed against various bacterial strains. This study not only synthesized the compound but also provided insights into its potential antibacterial applications (Geesi, 2020).
Antimicrobial Activities : A different derivative was created and tested for its antimicrobial activities. This involved synthesizing thiosemicarbazide derivatives and assessing their effects against selective gram-positive and gram-negative bacteria. This study provided a broad view of the antimicrobial potential of these compounds (Alagarsamy et al., 2016).
Antitumor Activities : The potential antitumor properties of benzimidazole-quinazoline hybrids were examined. This research synthesized novel regioisomeric hybrids and tested them for in vitro antitumor activities against a panel of tumor cell lines. The study highlighted the promise of these compounds in cancer treatment (Sharma et al., 2013).
Antiviral Activities : Novel derivatives were synthesized and evaluated for their antiviral properties against various respiratory and biodefense viruses. This study explored the potential of these compounds as antiviral agents, highlighting their significance in the field of antiviral research (Selvam et al., 2007).
Antifungal Activity : Some derivatives were also studied for their antifungal activities. This involved treating certain quinazolin-4-ones with nitrofurfural diacetate and testing their efficacy against various fungi (Shivan & Holla, 2011).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)sulfanylmethyl]-2,3-dihydro-1H-imidazo[2,1-b]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-11-5-7-13(8-6-11)23-10-12-9-19-17-20-15-4-2-1-3-14(15)16(22)21(12)17/h1-8,12H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARZRYIDZABYOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2N1)CSC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

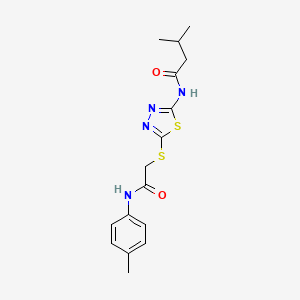
![N-(2-furylmethyl)-2-[(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]butanamide](/img/structure/B2758254.png)
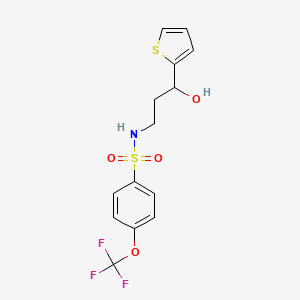
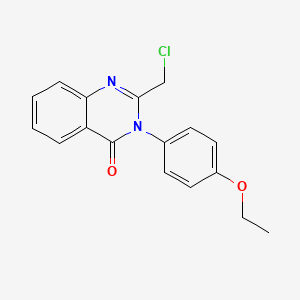



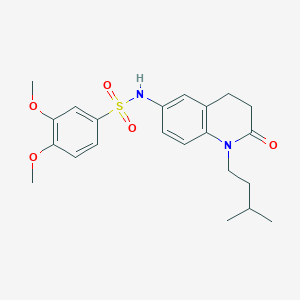
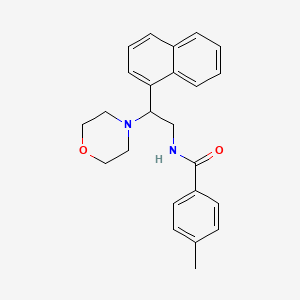
![2-((2-fluorobenzyl)thio)-5-(4-methoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)
![4-(3-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2758267.png)

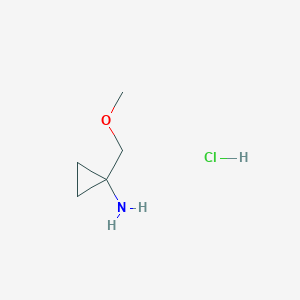
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2758273.png)